2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid
Description
2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole-derived carboxylic acid featuring a branched aliphatic amino substituent at the 2-position of the thiazole ring. The compound’s molecular formula is C₉H₁₄N₂O₂S, with a molecular weight of 222.29 g/mol. Its structure consists of a 1,3-thiazole core substituted at position 4 with a carboxylic acid group and at position 2 with a 3-methylbutylamino moiety.
This compound is structurally related to bioactive natural products, such as cyanobacterial metabolites like Lyngbyabellin A, where analogous thiazole-carboxylic acid units (e.g., Ile-Tzl-Ca) are critical for antiplasmodial activity .
Properties
IUPAC Name |
2-(3-methylbutylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6(2)3-4-10-9-11-7(5-14-9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMYPKFFVJIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The Hantzsch reaction is a classical method for constructing thiazole cores. For this compound, the protocol involves cyclocondensation of a α-haloketone with a thiourea derivative:
Step 1: Synthesis of Ethyl 2-Amino-1,3-thiazole-4-carboxylate
- Reactants : Ethyl acetoacetate (0.1 mol) and thiourea (0.1 mol).
- Catalyst : N-Bromosuccinimide (NBS) with benzoyl peroxide (BPO) in benzene.
- Conditions : Microwave irradiation (300 W, 80°C, 15 min).
- Yield : ~70–80% after recrystallization.
$$
\text{Ethyl acetoacetate} + \text{Thiourea} \xrightarrow[\text{MW, 80°C}]{\text{NBS/BPO}} \text{Ethyl 2-amino-1,3-thiazole-4-carboxylate}
$$Step 2: Introduction of 3-Methylbutylamino Substituent
- Reactants : Ethyl 2-amino-1,3-thiazole-4-carboxylate (0.02 mol) and 3-methylbutylamine.
- Conditions : Reflux in ethanol with formaldehyde (Mannich reaction).
- Yield : ~65–75%.
$$
\text{Ethyl 2-amino-thiazole-4-carboxylate} + \text{3-methylbutylamine} \xrightarrow[\text{HCHO, EtOH}]{\Delta} \text{Ethyl 2-(3-methylbutylamino)-thiazole-4-carboxylate}
$$Step 3: Ester Hydrolysis to Carboxylic Acid
$$
\text{Ethyl ester intermediate} \xrightarrow[\text{H}_2\text{O}]{\text{NaOH/HCl}} \text{2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid}
$$
Alternative Pathway: Post-Functionalization of Preformed Thiazoles
A patent-derived approach (CN101412699A) utilizes preassembled thiazole intermediates:
Step 1: Synthesis of 2-Chloro-1,3-thiazole-4-carboxylic Acid Methyl Ester
Step 2: Nucleophilic Substitution with 3-Methylbutylamine
Step 3: Saponification of Methyl Ester
Optimization Strategies and Challenges
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 min vs. 4 h for cyclization). This method enhances yields by minimizing side reactions like hydrolysis of the ethyl ester.
Regioselectivity in Amine Substitution
The 3-methylbutylamine’s steric bulk necessitates elevated temperatures (60–80°C) to ensure complete substitution at the thiazole’s C2 position. Lower temperatures favor incomplete conversion, yielding mixtures of mono- and disubstituted products.
Purification Challenges
- Byproducts : Unreacted 3-methylbutylamine and oligomeric condensation products.
- Solution : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Antidiabetic Properties
Recent studies have highlighted the potential of thiazole derivatives, including 2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid, in managing diabetes. One notable study demonstrated that thiazole derivatives could significantly reduce blood glucose levels and enhance insulin sensitivity in diabetic models.
Case Study:
- In a streptozotocin-induced neonatal model of non-insulin dependent diabetes mellitus (NIDDM), administration of a related thiazole derivative resulted in:
Antibacterial Activity
Thiazole derivatives exhibit promising antibacterial properties. The compound has been explored for its efficacy against various bacterial strains, making it a candidate for antibiotic development.
Research Findings:
- Thiazole derivatives were synthesized and evaluated for their antibacterial activities against strains such as Mycobacterium smegmatis. The results indicated that specific derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics like ciprofloxacin .
Data Table: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium smegmatis | 50 µg/mL |
| Related Thiazole Derivative | Escherichia coli | 25 µg/mL |
| Related Thiazole Derivative | Staphylococcus aureus | 15 µg/mL |
Anticancer Applications
The anticancer potential of thiazole compounds has garnered attention due to their ability to inhibit specific cellular pathways involved in tumor growth.
Mechanism of Action:
- Some thiazole derivatives have been shown to inhibit kinesin proteins essential for mitotic spindle formation in cancer cells. For example, a related compound inhibited HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
Case Study:
- In vitro assays demonstrated that thiazole derivatives could significantly reduce proliferation rates in various cancer cell lines, including leukemia and breast cancer cells. The compounds exhibited IC50 values indicating effective concentration ranges for therapeutic application .
Mechanism of Action
The mechanism of action of 2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally related compounds:
Aliphatic Amino-Substituted Analogs
- Ile-Tzl-Ca (2-(1-amino-2-methylbutyl)-1,3-thiazole-4-carboxylic acid): Molecular Formula: C₉H₁₃N₂O₂S (MW: 221.28 g/mol). Key Differences: The aminoalkyl chain in Ile-Tzl-Ca is 1-amino-2-methylbutyl, differing in branching from the 3-methylbutyl group in the target compound. This variation may influence steric interactions in biological targets. Activity: Found in Lyngbyabellin A, a cyanobacterial metabolite with antiplasmodial activity .
- Ala-Tzl-Ca (2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid): Molecular Formula: C₆H₇N₂O₂S (MW: 171.20 g/mol). Key Differences: Shorter ethylamino substituent, reducing lipophilicity compared to the target compound. Role: Component of Ulongamide A, another antiplasmodial cyanobacterial product .
Aromatic Amino-Substituted Analogs
- 2-[(4-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid: Molecular Formula: C₁₀H₇ClN₂O₂S (MW: 254.70 g/mol) .
- 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid: Molecular Formula: C₁₀H₆Cl₂N₂O₂S (MW: 289.14 g/mol) .
Heterocyclic-Substituted Analogs
- 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid: Molecular Formula: C₈H₅NO₂S₂ (MW: 211.26 g/mol). Key Differences: Thienyl group introduces sulfur heteroatoms, enhancing solubility in organic solvents (e.g., DMSO) but reducing water solubility .
- 2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid: Molecular Formula: C₁₀H₁₀N₃O₂S (MW: 248.28 g/mol) .
Data Table: Comparative Analysis of Thiazole-4-Carboxylic Acid Derivatives
Structure-Activity and Physicochemical Insights
- Solubility : Aromatic and heterocyclic derivatives exhibit lower aqueous solubility due to reduced polarity, limiting their bioavailability without formulation aids .
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in dichlorophenyl analogs) may increase electrophilicity, influencing reactivity in covalent inhibitor design .
Biological Activity
Overview
2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid is a member of the thiazole family, characterized by its unique structure that combines a thiazole ring with a carboxylic acid group. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer treatments.
- Molecular Formula : C8H12N2O2S
- Molecular Weight : 188.26 g/mol
- CAS Number : [1071307-91-9]
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities and receptor functions, leading to various physiological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of xanthine oxidase, which is relevant in conditions like gout and hyperuricemia .
- Antioxidant Activity : It exhibits properties that help mitigate oxidative stress by scavenging free radicals .
- Anti-inflammatory Effects : Research indicates that this compound can reduce levels of inflammatory mediators such as TNF-alpha and IL-6 .
Antimicrobial Properties
Studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest moderate to good activity against Gram-positive bacteria and lower efficacy against Gram-negative bacteria .
Anticancer Activity
Recent studies have also explored the anticancer potential of thiazole derivatives. The compound was tested in vitro for its cytotoxic effects on cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| HeLa (Cervical Cancer) | 20 µM |
| A549 (Lung Cancer) | 25 µM |
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy .
Case Studies
-
Diabetes Model Study :
A study conducted on streptozotocin-induced diabetic rats demonstrated that administration of this compound significantly reduced blood glucose levels and improved insulin sensitivity. Histological analysis revealed preservation of pancreatic architecture post-treatment, indicating potential for managing diabetes . -
Inflammatory Response Study :
In another study assessing inflammatory responses, the compound effectively reduced the secretion of pro-inflammatory cytokines in vitro. This suggests its role as a therapeutic agent in conditions characterized by chronic inflammation .
Q & A
Q. What are the common synthetic routes for preparing 2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid and related analogs?
A typical synthesis involves coupling a thiazole-4-carboxylic acid derivative with a primary amine (e.g., 3-methylbutylamine) using carbodiimide-based reagents like EDCI and HOBt in dichloromethane. After activation of the carboxylic acid (10 minutes), the amine and a base (e.g., EtN) are added, followed by 6–15 hours of reaction. Boc-protected intermediates may require deprotection with TFA. Purification via silica gel chromatography (gradient elution with hexane/ethyl acetate) yields the final product .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H NMR : To confirm substitution patterns and amine coupling (e.g., δ 1.0–1.5 ppm for methylbutyl protons).
- Mass Spectrometry (MS) : For molecular weight validation (e.g., [M+H]+ peak matching theoretical mass).
- HPLC : To assess purity (>95% by area under the curve).
- Elemental Analysis : For verifying C, H, N, S content .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
Solubility is tested in buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Stability studies involve incubating the compound at 37°C and analyzing degradation products via LC-MS. Hydrolysis of ester or amide bonds (if present) is monitored under acidic/basic conditions .
Advanced Research Questions
Q. What strategies address low yields in multi-step syntheses of thiazole-4-carboxylic acid derivatives?
- Optimize Coupling Conditions : Screen coupling agents (e.g., DCC vs. EDCI) and solvents (DMF vs. CHCl).
- Protective Group Chemistry : Use Boc groups for amines to prevent side reactions, followed by TFA cleavage.
- Purification : Employ preparative HPLC for polar byproducts.
- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress .
Q. How can structural modifications enhance the biological activity of this compound?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) to the thiazole ring to improve receptor binding.
- Side Chain Optimization : Replace 3-methylbutyl with cyclic or aromatic amines to modulate lipophilicity and target engagement.
- Prodrug Design : Esterify the carboxylic acid to enhance bioavailability, as seen in ixazomib citrate .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate EC/IC values using standardized assays (e.g., fluorescence-based enzymatic assays).
- Selectivity Profiling : Test against related targets (e.g., EP1/EP4 subtypes for prostaglandin receptors) to rule off-target effects.
- Structural Elucidation : Compare X-ray crystallography or docking studies with inactive analogs to identify critical binding motifs .
Q. How does regioselectivity impact substitution reactions on the thiazole ring?
Regioselectivity is influenced by electronic and steric factors. For example:
- Electron-rich C2 positions favor electrophilic substitution.
- Steric hindrance at C5 may direct reactions to C4. Computational tools (DFT calculations) predict reactive sites, while experimental validation uses competitive reactions with directing groups (e.g., -NH) .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT) : Monitor pH, temperature, and stirring speed in real time.
- Quality Control : Implement in-process checks (e.g., mid-reaction NMR) and batch testing.
- Documentation : Detailed logs of reaction conditions (e.g., “6 hours at 25°C”) and deviations .
Q. How are stability-indicating methods validated for this compound?
Q. What computational tools predict the pharmacokinetic properties of thiazole-4-carboxylic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
